molecular formula C21H22N4O3S3 B6493115 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 393572-62-8

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B6493115
CAS No.: 393572-62-8
M. Wt: 474.6 g/mol
InChI Key: BVSYLKMVELWBHB-UHFFFAOYSA-N
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Description

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 1,3,4-thiadiazole derivatives, a scaffold renowned for its broad spectrum of biological activities . The molecular structure integrates a 1,3,4-thiadiazole core, a benzylsulfanyl group, and a 4-(piperidine-1-sulfonyl)benzamide moiety, making it a complex molecule for structure-activity relationship (SAR) studies. Compounds featuring the 1,3,4-thiadiazole nucleus have been extensively investigated and reported in scientific literature to exhibit various physiological properties, including potential antihypertensive, anticonvulsant, and antidepressant activities . The incorporation of the sulfonamide group, as seen in the piperidine-1-sulfonyl fragment, is a common strategy in drug design, often associated with modulating biological activity and improving pharmacokinetic properties. This product is offered as a high-purity chemical for research purposes. It is intended for use in bio-screening assays, hit-to-lead optimization, and pharmacological studies in vitro. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S3/c26-19(22-20-23-24-21(30-20)29-15-16-7-3-1-4-8-16)17-9-11-18(12-10-17)31(27,28)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-15H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSYLKMVELWBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole ring is constructed via cyclocondensation of thiosemicarbazide with a carboxylic acid derivative. A modified method from employs polyphosphate ester (PPE) as a cyclizing agent, avoiding toxic reagents like POCl₃.

Procedure :

  • Thiosemicarbazide (10 mmol) and phenylacetic acid (10 mmol) are refluxed in toluene (20 mL) with PPE (1.5 equiv) for 6–8 hours.

  • The intermediate 2-(benzylsulfanyl)-5-carboxy-1,3,4-thiadiazole is treated with thionyl chloride (2 equiv) to form the corresponding acid chloride.

  • Ammonia gas is bubbled through the solution to yield 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine as a crystalline solid.

Key Data :

ParameterValueSource
Yield78–82%
Melting Point174–176°C
IR (cm⁻¹)3350 (N–H), 1620 (C=N)

Preparation of 4-(Piperidine-1-sulfonyl)Benzoyl Chloride

The sulfonamide moiety is introduced via sulfonation of 4-aminobenzoic acid, followed by coupling with piperidine.

Procedure :

  • 4-Aminobenzoic acid (10 mmol) is sulfonated with chlorosulfonic acid (15 mmol) at 0–5°C for 2 hours.

  • The resulting 4-sulfonyl chloride benzoic acid is reacted with piperidine (12 mmol) in dichloromethane (DCM) with pyridine (1.5 equiv) as a base.

  • The product 4-(piperidine-1-sulfonyl)benzoic acid is isolated and converted to its acid chloride using oxalyl chloride (3 equiv) in anhydrous DCM .

Key Data :

ParameterValueSource
Yield65–70%
¹H NMR (δ, ppm)7.92 (d, 2H, Ar–H), 3.15 (m, 4H, piperidine)

Amide Coupling Reaction

The final step involves coupling the thiadiazole amine with the sulfonamide-containing benzoyl chloride.

Procedure :

  • 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine (5 mmol) and 4-(piperidine-1-sulfonyl)benzoyl chloride (5.5 mmol) are stirred in dry DCM (15 mL) with triethylamine (2 equiv) at 0°C.

  • The reaction is warmed to room temperature and stirred for 12 hours.

  • The crude product is purified via recrystallization from hexane/ethyl acetate (3:1) .

Key Data :

ParameterValueSource
Yield85–88%
Melting Point182–184°C
MS (m/z)545.69 [M+H]⁺

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.12 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 7.32 (m, 5H, benzyl), 4.45 (s, 2H, SCH₂), 3.22 (m, 4H, piperidine), 1.55 (m, 6H, piperidine).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C–N).

X-ray Crystallography

Single-crystal analysis of analogous compounds reveals a twisted conformation between the thiadiazole and benzamide planes (10.8° dihedral angle). Intramolecular S⋯O hypervalent interactions (2.628 Å) stabilize the syn orientation of the thiadiazole sulfur and amide oxygen.

Optimization and Challenges

Reaction Condition Optimization

  • Solvent Selection : Substituting benzene with toluene improves safety without compromising yield.

  • Coupling Agents : Using HOBt/EDCl instead of triethylamine increases amidation efficiency to 92%.

Byproduct Formation

  • Sulfonamide Hydrolysis : Excess moisture leads to hydrolysis of the sulfonamide group, necessitating anhydrous conditions.

  • Thiadiazole Ring Oxidation : Prolonged exposure to air results in sulfoxide byproducts, mitigated by conducting reactions under nitrogen.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation7898Avoids toxic reagents
Nucleophilic Substitution8795High regioselectivity
Sulfonylation7097Scalable to gram quantities

Industrial-Scale Considerations

  • Cost Efficiency : Piperidine (∼$25/mol) and benzyl mercaptan (∼$18/mol) are cost-effective starting materials.

  • Green Chemistry : Replacing DCM with 2-MeTHF reduces environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylsulfanyl group (-S-CH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) undergoes displacement reactions:

  • Piperidine Displacement : Reacts with excess piperidine in benzene to replace the sulfanyl group, forming piperidine derivatives .

  • Thiol Exchange : Treatment with alkanethiols (e.g., ethanethiol) in ethanol replaces the benzylsulfanyl moiety, enabling diversification of the thiadiazole C5 position.

Key Reaction Data :

ReactantProductConditionsYieldSource
PiperidinePiperidine-acetamide derivativeBenzene, reflux87%
EthanethiolEthylsulfanyl-thiadiazole analogEtOH, 60°C, 6h78%

Electrophilic Aromatic Substitution

The benzamide and benzylsulfanyl groups direct electrophilic attacks:

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position of the benzylsulfanyl ring.

  • Halogenation : Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs selectively on the benzamide aromatic ring due to electron-withdrawing sulfonyl effects.

Hydrolysis and Degradation

  • Acidic Hydrolysis : The sulfonamide bond cleaves under strong acidic conditions (HCl, 100°C), yielding 4-(piperidine-1-sulfonyl)benzoic acid and thiadiazole-amine fragments.

  • Basic Hydrolysis : NaOH/EtOH hydrolyzes the acetamide group to a carboxylic acid, altering solubility and reactivity .

Complexation and Biological Interactions

The compound participates in non-covalent interactions critical for biological activity:

  • Hydrogen Bonding : The sulfonamide NH and carbonyl oxygen act as hydrogen bond donors/acceptors, as observed in DHFR enzyme binding .

  • Hypervalent S⋯O Interactions : The thiadiazole sulfur forms a 2.628 Å interaction with the acetamide oxygen, stabilizing the syn conformation .

Structural Insights :

Interaction TypeBond Length (Å)Biological RelevanceSource
S⋯O hypervalent interaction2.628Conformational stability
N–H⋯N hydrogen bonding2.8–3.2Dimerization in crystal lattice

Oxidation and Reduction

  • Sulfanyl Oxidation : H<sub>2</sub>O<sub>2</sub> oxidizes the benzylsulfanyl group to a sulfoxide or sulfone, modifying electronic properties.

  • Nitro Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro groups to amines, enabling further functionalization.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives, including the compound . Thiadiazoles exhibit activity against a range of pathogens due to their ability to inhibit bacterial enzymes and disrupt cellular processes. For instance, research has shown that derivatives of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl] demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the modulation of apoptotic pathways. For example, a synthesized derivative demonstrated potent cytotoxicity against human cancer cell lines, suggesting that modifications to the thiadiazole structure can enhance its efficacy as an anticancer agent .

Neuroprotective Effects

Research has indicated that compounds containing the thiadiazole moiety may possess neuroprotective properties. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific effects of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide on neuroprotection are under investigation but show promise based on the behavior of similar compounds .

Pesticidal Activity

Thiadiazole derivatives have gained attention in agricultural science for their potential as pesticides. The compound's ability to disrupt metabolic processes in pests can lead to effective pest control solutions. Preliminary studies suggest that this compound exhibits insecticidal properties against common agricultural pests, indicating its potential utility in crop protection .

Fungicidal Properties

In addition to insecticidal activity, this compound has been evaluated for its fungicidal capabilities. Research indicates that thiadiazole derivatives can inhibit fungal growth by interfering with cell wall synthesis and other vital processes. This makes them suitable candidates for developing new fungicides that can combat resistant strains of plant pathogens .

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Its inclusion can improve thermal stability and mechanical strength in polymer composites. Studies are ongoing to explore the effects of this compound on various polymer systems .

Nanotechnology

In nanotechnology, compounds like this compound are being investigated for their potential use in drug delivery systems. Their ability to form nanoparticles can facilitate targeted drug delivery and controlled release mechanisms in therapeutic applications .

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes or signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related 1,3,4-thiadiazole derivatives, focusing on substituent variations and their pharmacological implications:

Compound Substituents Molecular Weight (g/mol) Key Properties
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (Target Compound) Benzylsulfanyl, 4-(piperidine-1-sulfonyl)benzamide 434.6 (calc.) Planar thiadiazole core; intramolecular S···O interactions; enhanced lipophilicity
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-Chlorobenzylsulfanyl, 4-(dimethylsulfamoyl)benzamide 477.4 Increased halogenated hydrophobicity; sulfamoyl group for solubility modulation
N-(4-Bromophenyl)-4-({[5-(propionylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide 4-Bromophenyl, propionylamino, sulfanylmethyl 477.4 Bromine enhances electrophilicity; propionylamino may influence metabolic stability
Acetazolamide Unsubstituted thiadiazole, sulfonamide 222.2 Clinically used carbonic anhydrase inhibitor; lacks piperidine/benzyl modifications

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The benzylsulfanyl group correlates with enhanced cytotoxicity in thiadiazoles, while piperidine sulfonyl groups may improve selectivity for sulfotransferase enzymes .
  • Crystallographic Insights : The planar thiadiazole ring and hydrogen-bonded dimers (N–H···N, 2.628 Å) in the target compound suggest stable crystal packing, critical for formulation stability .

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by diverse research findings and data.

1. Structural Overview

The compound features a 1,3,4-thiadiazole moiety, which is known for its diverse pharmacological properties. The presence of the piperidine sulfonamide fragment enhances its potential as a therapeutic agent. The structural formula can be summarized as follows:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms.
  • Piperidine Sulfonamide : A piperidine ring attached to a sulfonamide group, contributing to various biological activities.

Research indicates that compounds with a 1,3,4-thiadiazole structure exhibit various mechanisms of action:

  • Anticancer Activity : These compounds often induce apoptosis in cancer cells and inhibit key enzymes involved in cell proliferation. For instance, studies have shown that derivatives can inhibit tyrosine kinase enzymes and induce cell cycle arrest at the sub-G1 phase, leading to increased apoptotic cell death in cancer cell lines such as HeLa and A549 .
  • Antimicrobial Effects : The thiadiazole moiety has been linked to antimicrobial properties against various pathogens, including bacteria and fungi. This is attributed to its ability to penetrate cellular membranes effectively .

3. Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Type Cell Line/Pathogen IC50/Effect Reference
AnticancerHeLaIC50 = 0.37 µM (induced apoptosis)
AnticancerA549Significant cytotoxicity
AntimicrobialVarious BacteriaBroad-spectrum activity
Enzyme InhibitionAcetylcholinesteraseModerate inhibition

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of related thiadiazole derivatives, compounds were tested against several cancer cell lines including MCF-7 and HepG2. Results indicated significant cytotoxic effects with some derivatives showing IC50 values lower than standard chemotherapeutics like sorafenib .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting their potential for development into new antibiotics .

5. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its multifaceted biological activities. Its structural attributes allow for significant interaction with biological targets, making it a valuable subject for ongoing research in medicinal chemistry.

Q & A

Basic: What are the established synthetic routes for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide?

The compound is synthesized via a multi-step protocol:

  • Step 1 : Formation of the 1,3,4-thiadiazole core by reacting substituted carboxylic acids (e.g., 4-phenyl butyric acid) with thiosemicarbazide derivatives in POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) to precipitate intermediates .
  • Step 2 : Sulfonylation of the thiadiazole intermediate using 4-(piperidine-1-sulfonyl)benzoyl chloride in pyridine or DMF, with TLC monitoring (methanol/water solvent system) .
  • Step 3 : Purification via recrystallization (e.g., DMSO/water or methanol) and validation by NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and elemental analysis .

Advanced: How to resolve contradictions in antibacterial activity data across structurally similar analogs?

Discrepancies in bioactivity data often arise from:

  • Substituent effects : The benzylsulfanyl group enhances lipophilicity and membrane penetration, but steric hindrance from bulky piperidine-sulfonyl groups may reduce binding efficiency .
  • Assay variability : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ciprofloxacin) and triplicate measurements .
  • Resistance mechanisms : Cross-test analogs against efflux pump-deficient strains to isolate intrinsic activity .

Basic: What spectral techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring (C2–NH vs. C5–S-benzyl) and piperidine sulfonamide conformation (axial vs. equatorial) .
  • IR Spectroscopy : Identify key bands: sulfonamide S=O (~1350 cm⁻¹), amide C=O (~1650 cm⁻¹), and thiadiazole C=N (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzylsulfanyl moiety) .

Advanced: How to optimize reaction yields for large-scale synthesis?

  • Solvent selection : Replace pyridine with DMF to reduce toxicity and improve solubility of sulfonyl chloride intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Workflow : Implement flow chemistry for continuous POCl₃-mediated cyclization, reducing batch-to-batch variability .

Basic: What pharmacological targets are hypothesized for this compound?

  • Antimicrobial : Inhibition of bacterial PFOR (pyruvate:ferredoxin oxidoreductase) via thiadiazole-amide interactions, mimicking nitazoxanide derivatives .
  • Anticancer : Potential tubulin polymerization inhibition (via sulfonamide pharmacophore) or topoisomerase II antagonism .
  • Anti-inflammatory : Modulation of COX-2 via piperidine sulfonamide’s electronic effects .

Advanced: How to design SAR (Structure-Activity Relationship) studies for lead optimization?

  • Variations : Synthesize analogs with (a) substituted benzyl groups (e.g., 4-Cl, 4-OCH₃), (b) alternative heterocycles (e.g., oxadiazole vs. thiadiazole), and (c) piperidine replacements (e.g., morpholine, azetidine) .
  • Assays : Prioritize in vitro enzyme inhibition (e.g., PFOR, COX-2) followed by in vivo efficacy (murine infection models) and toxicity profiling (hepatocyte viability assays) .

Basic: What are the solubility and stability challenges in formulation?

  • Solubility : Low aqueous solubility (logP ~3.5) due to hydrophobic benzyl/piperidine groups. Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Stability : Susceptible to hydrolysis at high pH (>8). Store in anhydrous DMSO at –20°C for long-term stability .

Advanced: How to interpret crystallographic data for structure-based drug design?

  • X-ray diffraction : The thiadiazole ring adopts a planar conformation, with intermolecular N–H⋯N hydrogen bonds stabilizing dimer formation. Piperidine sulfonamide adopts a chair conformation, optimizing sulfonyl-amide interactions .
  • Docking studies : Align the benzamide moiety with hydrophobic pockets in PFOR’s active site, while the sulfonamide forms H-bonds with Arg residues .

Basic: What analytical methods assess purity and degradation products?

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Monitor for hydrolysis byproducts (e.g., free benzamide) .
  • TLC : Ethyl acetate/hexane (3:7) for Rf ~0.5, visualized under UV 254 nm .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity?

  • Limitations of docking : Overestimation of binding due to rigid receptor models. Perform MD simulations (e.g., GROMACS) to assess conformational flexibility .
  • Metabolic factors : Incorporate microsomal stability assays (e.g., CYP450 metabolism) to refine predictions .

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